Aphidicolin

Vue d'ensemble

Description

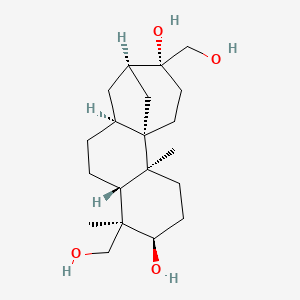

Aphidicolin is a tetracyclic diterpene antibiotic isolated from the fungus Cephalosporum aphidicola . It has antiviral and antimitotic properties . It is a reversible inhibitor of eukaryotic nuclear DNA replication, blocking the cell cycle at the early S phase . It specifically inhibits DNA polymerase Alpha and Delta in eukaryotic cells and in some viruses .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions . The unique configuration of its functional groups, together with its significant biological activity, makes the discovery of its analogs and the study of their chemistry rather interesting .Molecular Structure Analysis

This compound is a tetracyclic diterpenoid that has a tetradecahydro-8,11a-methanocyclohepta[a]naphthalene skeleton with two hydroxymethyl substituents at positions 4 and 9, two methyl substituents at positions 4 and 11b, and two hydroxy substituents at positions 3 and 9 .Applications De Recherche Scientifique

DNA Replication Inhibitor in Eukaryotes : Aphidicolin serves as a tool for analyzing DNA replication in eukaryotes and studying eukaryotic DNA polymerases. It is also useful for cell synchronization and may have therapeutic value in controlling cell proliferation (Spadari, Sala, & Pedrali-Noy, 1982).

Antiviral Properties : It exhibits potent inhibition of cellular DNA synthesis and strongly inhibits herpes simplex virus growth both in tissue culture and in animal models. This compound is active against drug-resistant herpes virus strains without readily inducing drug resistance (Bucknall, Moores, Simms, & Hesp, 1973).

Use in Cancer Research : this compound's potential use in controlling excessive cell proliferation has been explored, including its effect on the growth of various human neoplastic cells, and its in vivo fate and distribution in different body fluids and tissues (Spadari et al., 1985).

Cell Cycle Synchronization : Its use as a synchronizing agent in root tip meristems has been studied, showing effective synchronization in cell cycles (Galli & Sala, 1983).

Synchronization of HeLa Cell Cultures : this compound facilitates the synchronization of HeLa cell cultures, enabling large quantities of synchronized cells to be harvested for research purposes (Pedrali-Noy et al., 1980).

Inhibitory Effect on DNA Polymerases : this compound inhibits DNA polymerases in the cytosol of rat liver, suggesting a role in controlling cellular DNA synthesis (Ohashi, Taguchi, & Ikegami, 1978).

Impact on Morphogenesis and Differentiation : The drug is used to understand the requirements for DNA replication cycles in morphogenesis, as seen in studies involving Chaetopterus-activated eggs (Alexandre, de Petrocellis, & Brachet, 1982).

Selective Impact on Dividing Cells : this compound selectively inhibits the growth of dividing cells without adversely affecting resting cells, making it useful for studying cell division control (Spadari et al., 1985).

Structural Basis for DNA Replication Inhibition : The structural basis for this compound's inhibition of DNA replication has been investigated, providing insights into its mechanism of action and potential improvements for its use as an antitumor drug (Baranovskiy et al., 2014).

Selective Abrogation of Alloreactivity : this compound's impact on immunologic reactions has been studied, showing potential for selective inactivation of proliferating cells without interfering with the functions of other cell subsets (Morecki, Slavin, & Ben‐Sasson, 1989).

Inhibition of DNA Repair : It has been shown to inhibit DNA repair in human fibroblasts, suggesting a role in understanding DNA repair mechanisms (Waters, 1981).

Effects on Embryo Development : this compound impacts morphogenesis and differentiation in sea urchin embryos, indicating that certain developmental processes can be independent of DNA synthesis and cell division (Stephens et al., 1986).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The structure of Aphidicolin provides a plausible mechanism for its inhibitory effect and serves as a model for the design of highly efficient inhibitors of DNA replication and anticancer drugs . With new structural information, this compound becomes an attractive lead compound for the design of novel derivatives with enhanced inhibitory properties for B-family DNA polymerases .

Propriétés

IUPAC Name |

(1S,2S,5R,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-16,21-24H,3-12H2,1-2H3/t13-,14+,15-,16+,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFOAYPPHIUXJR-APNQCZIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]([C@@]([C@@H]1CC[C@@H]3[C@@]24CC[C@@]([C@H](C3)C4)(CO)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5036711 | |

| Record name | Aphidicolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38966-21-1, 69926-98-3 | |

| Record name | Aphidicolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38966-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aphidicolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038966211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Aphidicolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069926983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aphidicolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APHIDICOLIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B3F8QW8TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | APHIDICOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/192TJ6PP19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

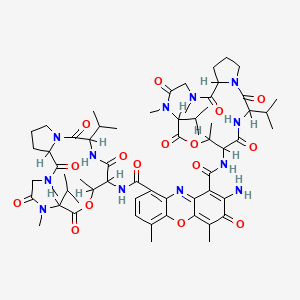

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.